BenchChemオンラインストアへようこそ!

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one

medicinal chemistry building blocks cross-coupling regioisomer differentiation

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one is a synthetic small molecule (C₁₁H₁₂BrNO₂; MW 270.13) classified as an azetidine-containing aryl ether building block. The compound features a strained four-membered azetidine ring linked via an ethanone spacer to a 3-bromophenoxy group, creating a dual-reactive scaffold: the azetidine nitrogen and carbonyl offer amide-coupling handles, while the meta-bromine enables Pd-catalyzed cross-coupling diversification.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 1088225-09-5
Cat. No. B11852091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one
CAS1088225-09-5
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)COC2=CC(=CC=C2)Br
InChIInChI=1S/C11H12BrNO2/c12-9-3-1-4-10(7-9)15-8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2
InChIKeyPMXPNRIPTGVOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one (CAS 1088225-09-5): Physicochemical & Procurement Baseline for Scientific Sourcing


1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one is a synthetic small molecule (C₁₁H₁₂BrNO₂; MW 270.13) classified as an azetidine-containing aryl ether building block . The compound features a strained four-membered azetidine ring linked via an ethanone spacer to a 3-bromophenoxy group, creating a dual-reactive scaffold: the azetidine nitrogen and carbonyl offer amide-coupling handles, while the meta-bromine enables Pd-catalyzed cross-coupling diversification . It is commercially supplied at ≥98% purity for research use, with storage at 2–8°C under anhydrous conditions .

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one: Why In-Class Substitution Without Quantitative Comparison Is Scientifically Unsound


Within the azetidine-phenoxy-ethanone family, three substitution variables—bromine position, linker topology, and azetidine connectivity—produce non-interchangeable reactivity profiles. The target compound's 3‑bromophenoxy regioisomerism (meta-substitution) directs electrophilic aromatic substitution and cross-coupling outcomes differently than the 4‑bromo isomer [1]. Its ethanone spacer between the azetidine nitrogen and the phenoxy oxygen creates two rotatable bonds, distinguishing it from directly connected azetidine-oxy analogs and altering conformational flexibility and pharmacophoric geometry . Generic substitution without verifying these positional and topological differences risks failed coupling reactions, altered SAR, or procurement of a building block with incompatible reactivity .

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one: Quantitative Comparator Evidence for Informed Procurement


Meta-Bromo Regiochemistry vs. Para-Bromo Isomer: Distinct Cross-Coupling Reactivity and Physicochemical Profile

The target compound bears bromine at the meta (3-) position of the phenoxy ring, in contrast to the para (4-) bromo regioisomer 1-[3-(4-bromophenoxy)azetidin-1-yl]ethanone (CAS 1467060-01-0). Meta-substitution alters the electronic environment of the aryl ring for Pd-catalyzed cross-coupling: the 3-bromo isomer exhibits different oxidative addition kinetics and directs subsequent functionalization to the meta position, whereas the 4-bromo isomer directs para. Computed XLogP3 for the 4-bromo isomer is 1.9 [1], while the target compound's calculated LogP ranges from 1.59 to 2.06 , reflecting a modest lipophilicity difference attributable to the ethanone linker topology. Rotatable bond count differs: 3 for the target vs. 2 for the 4-bromo isomer [1], impacting conformational flexibility and potential target binding entropy.

medicinal chemistry building blocks cross-coupling regioisomer differentiation

Brominated vs. Non-Brominated Analog: Differential Molecular Weight, LogP, and Synthetic Utility

The non-brominated analog 1-(azetidin-1-yl)-2-phenoxyethan-1-one (CAS 1090832-31-7) has a molecular weight of 191.23 Da , which is 78.9 Da lighter than the target compound (270.13 Da) . The bromine atom contributes approximately +0.7–1.0 to LogP (estimated from the difference between the target compound's LogP of ~2.0 and the non-brominated analog's expected LogP of ~1.1 based on fragment additive models). Critically, the non-brominated analog lacks a halogen handle for C–C bond formation via Suzuki, Negishi, or Buchwald-Hartwig coupling, severely restricting its utility as a diversification building block. The brominated compound can serve as a direct precursor to biaryl, amine-linked, or ether-extended libraries, whereas the non-brominated version is a terminal scaffold with limited exit vectors.

fragment-based drug discovery lead optimization building block selection

Fraction sp3 (Fsp3) and Conformational Rigidity: Implications for Fragment Library Design

The target compound has a reported Fsp3 of 0.36 , indicating that 36% of its non-hydrogen carbon atoms are sp3-hybridized. This value places the compound in a favorable range for fragment-based screening libraries: Fsp3 >0.30 correlates with reduced aromatic ring count and improved aqueous solubility relative to flat, highly aromatic compounds [1]. The azetidine ring contributes constrained sp3 character (ring strain ~26 kcal/mol) that can enhance target binding enthalpy when the ring nitrogen engages in hydrogen bonding or charge-charge interactions. By comparison, a fully aromatic analog lacking the azetidine ring would have Fsp3 approaching 0 and significantly different physicochemical and ADME profile.

molecular complexity fragment screening drug-likeness

Purity Specification ≥98%: Implications for Reproducibility in Chemical Biology vs. Lower-Purity Alternatives

Multiple reputable suppliers specify purity of ≥98% for this compound , while some vendors offer the 4-bromo regioisomer at 95% purity [1]. For chemical biology applications, a 3% purity differential can translate to a 3% higher concentration of unknown impurities that may act as confounding inhibitors or activators in biochemical assays. Assuming an IC50 assay with a compound tested at 10 µM, a 95% purity batch delivers up to 0.5 µM of impurities, which is sufficient to generate false-positive hits if the impurity is a potent off-target ligand.

reproducibility quality control chemical biology

1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Diversification-Ready Building Block for DNA-Encoded Library (DEL) Synthesis

The 3-bromo substituent provides a Pd-catalyzed cross-coupling handle for on-DNA Suzuki or Buchwald-Hartwig reactions, enabling the generation of DNA-encoded compound libraries with meta-substituted biaryl or aniline diversity elements. The ethanone carbonyl and azetidine nitrogen offer additional functionalization points for amide bond formation or reductive amination, supporting three-dimensional library design . The compound's Fsp3 of 0.36 contributes shape diversity distinct from flat aromatic building blocks typically overrepresented in DEL collections [1].

Fragment-Based Lead Discovery with Confirmed Physicochemical Quality Metrics

With MW 270.13 Da, LogP 1.59–2.06, and Fsp3 0.36, this compound falls within Rule-of-Three space (MW <300, LogP ≤3) for fragment screening libraries . The ≥98% purity specification from multiple independent suppliers ensures minimal interference from impurities in biophysical screens (SPR, TSA, NMR). The rotatable bond count of 3 provides sufficient flexibility for induced-fit binding while the azetidine ring maintains rigidity around the core pharmacophore .

Regioselective SAR Exploration Around Bromophenoxy Azetidine Scaffolds

The meta-bromo substitution pattern enables SAR studies comparing 3- vs. 4-substituted phenoxy azetidine derivatives. The target compound serves as the 3-bromo entry point, while the 4-bromo isomer (CAS 1467060-01-0) provides the para comparator . Parallel diversification of both regioisomers via Suzuki coupling generates matched molecular pairs for probing the spatial requirements of biological targets. The +1 rotatable bond count in the target compound vs. the 4-bromo isomer (3 vs. 2) also allows investigation of linker flexibility effects on potency .

Chemical Probe Synthesis Requiring High-Purity Intermediates

For synthesis of chemical probes used in target-engagement studies (e.g., PROTACs, photoaffinity labels), the ≥98% purity of the starting building block is essential to avoid impurity carryover that complicates downstream characterization and biological validation . The azetidine carbonyl provides a convenient handle for conjugation to PEG linkers or biotin tags, while the bromine enables late-stage introduction of a photoreactive diazirine or alkyne tag for click chemistry .

Quote Request

Request a Quote for 1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.